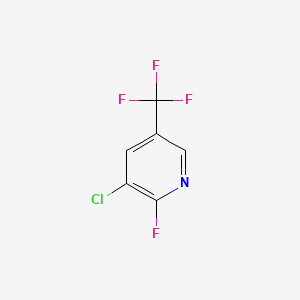

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

CAS No.: 72537-17-8

Cat. No.: VC3721238

Molecular Formula: C6H2ClF4N

Molecular Weight: 199.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72537-17-8 |

|---|---|

| Molecular Formula | C6H2ClF4N |

| Molecular Weight | 199.53 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |

| Standard InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1Cl)F)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Information

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular formula of C6H2ClF4N with a molecular weight of 199.53 g/mol . The compound has a CAS registry number of 72537-17-8 . Its structure consists of a pyridine ring with chlorine at position 3, fluorine at position 2, and a trifluoromethyl group at position 5.

The systematic nomenclature and structural representations include:

The compound is also known by several synonyms, including:

Physical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine exists as a colorless liquid under standard conditions . For optimal storage and handling, it should be kept under inert gas (nitrogen or argon) at 2-8°C .

The presence of multiple halogen atoms contributes to the compound's chemical stability and reactivity profile. The electronegative fluorine atoms, particularly in the trifluoromethyl group, influence the electron distribution within the molecule, affecting its interactions with other chemical species.

Spectroscopic Data

Mass spectrometry data reveals characteristic fragmentation patterns that help identify this compound. The predicted collision cross-section (CCS) measurements, which are useful for analytical identification and characterization, vary depending on the type of adduct formed:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.98847 | 140.2 |

| [M+Na]⁺ | 221.97041 | 149.9 |

| [M+NH₄]⁺ | 217.01501 | 145.6 |

| [M+K]⁺ | 237.94435 | 144.5 |

| [M-H]⁻ | 197.97391 | 136.0 |

| [M+Na-2H]⁻ | 219.95586 | 144.6 |

| [M]⁺ | 198.98064 | 140.4 |

| [M]⁻ | 198.98174 | 140.4 |

Synthesis and Preparation

Synthetic Routes

Several synthetic methods have been developed for the preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. One common approach involves halogen exchange reactions using appropriate precursors. A frequently employed method starts with 2,3-dichloro-5-(trichloromethyl)pyridine, which undergoes reaction with anhydrous hydrogen fluoride.

The key synthetic pathway includes:

-

Halogen exchange reaction between 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride

-

The reaction occurs at elevated temperatures (170-200°C)

-

High pressure conditions (at least 200 psig) are required

-

The process is conducted in the absence of a catalyst

Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine demands careful control of reaction conditions to achieve optimal yields and purity. The temperature and pressure requirements are critical, as suboptimal conditions can lead to unwanted side products or poor conversion rates.

The high-temperature and high-pressure conditions necessary for the halogen exchange reaction highlight the challenging nature of fluorination reactions in organic synthesis. These conditions are essential to overcome the energy barrier for carbon-fluorine bond formation.

Industrial Production Methods

Industrial production of this compound typically employs scaled-up versions of laboratory synthetic routes, with additional considerations for safety, efficiency, and cost-effectiveness. The choice of production method depends on factors such as the desired scale, available infrastructure, and specific quality requirements of the end product.

Large-scale halogen exchange reactions are conducted under controlled conditions to ensure high yield and purity. Industrial processes may incorporate continuous flow systems rather than batch processes to improve efficiency and reduce hazards associated with handling large quantities of reactive materials.

Chemical Reactivity

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine participates in various chemical transformations, making it a versatile building block in organic synthesis. Key reaction types include:

-

Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the carbon atoms bearing the chlorine or fluorine atoms. The chlorine atom is generally more reactive toward nucleophilic substitution than the fluorine atom due to the lower bond dissociation energy of the carbon-chlorine bond.

-

Oxidation and Reduction Reactions: The pyridine ring can be oxidized to form corresponding N-oxides, or reduced to form partially or fully reduced pyridine derivatives depending on the reagents and conditions employed.

-

Coupling Reactions: The compound can participate in various coupling reactions, particularly metal-catalyzed cross-couplings, to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions

The reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine employ diverse reagents depending on the desired transformation:

-

For Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. These reactions typically require basic conditions and may benefit from catalysts in some cases.

-

For Oxidation Reactions: Oxidizing agents such as hydrogen peroxide are commonly used to form N-oxides.

-

For Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed for the reduction of the pyridine ring.

-

For Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently used in cross-coupling reactions involving this compound.

Reaction conditions vary considerably depending on the specific transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine yield various products that serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals:

-

Substituted Pyridines: Replacement of chlorine or fluorine with other functional groups creates diverse substituted pyridines.

-

Pyridine N-oxides: Oxidation of the nitrogen atom produces N-oxides, which are useful synthetic intermediates.

-

Reduced Pyridine Derivatives: Reduction can yield partially or fully reduced heterocyclic compounds with modified reactivity profiles.

These products are particularly valuable in medicinal chemistry and agrochemical development due to the beneficial properties often conferred by fluorination.

Biological Activity

Antimicrobial Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has been documented to exhibit antimicrobial activity against specific bacterial strains. The presence of the trifluoromethyl group and halogen atoms likely contributes to this bioactivity by enhancing the compound's ability to interact with bacterial cellular components.

The antimicrobial effects of this compound suggest potential applications in developing novel antibacterial agents, particularly in contexts where established antibiotics face resistance challenges.

Anti-inflammatory Effects

The potential anti-inflammatory properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine have been explored in structure-activity relationship studies. Research into pyridine derivatives revealed that compounds structurally similar to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine exhibited promising anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin.

These studies highlight the importance of specific substituents on the pyridine ring for enhancing biological activity and provide direction for developing new anti-inflammatory agents.

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Applications

Applications in Chemistry

In the field of chemistry, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine serves as an essential building block for synthesizing complex fluorinated compounds. The strategic positioning of halogen atoms in its structure makes it particularly valuable for constructing more complex molecules through selective functionalization.

The compound's utility extends to materials science and catalysis, where fluorination often improves the stability and reactivity of organic molecules. Its role as a synthetic intermediate enables the creation of novel materials with enhanced properties for various applications.

Applications in Biology

In biological research, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is utilized in developing fluorinated biomolecules for studying biological processes. The presence of fluorine can significantly alter the biological activity of compounds, making them useful in various biochemical assays.

Fluorinated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, which can be advantageous in biological investigations requiring extended compound persistence.

Applications in Medicine

The pharmaceutical industry employs 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine as an intermediate in the synthesis of drug candidates. Fluorinated pharmaceuticals frequently demonstrate improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability.

The compound's ability to contribute to the development of drugs with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, underscores its importance in medicinal chemistry.

Applications in Agriculture

In agricultural chemistry, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine finds application in the formulation of agrochemicals, including pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in crop protection products.

The incorporation of fluorinated moieties in agrochemicals can improve their resistance to degradation in field conditions, potentially reducing application rates and environmental impact.

Comparison with Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine belongs to a family of halogenated pyridine derivatives. Its distinctive properties can be better understood through comparison with structurally related compounds.

Several similar compounds include:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products, this compound differs from 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine by having chlorine instead of fluorine at position 2.

-

2-Fluoro-3-(trifluoromethyl)pyridine: This fluorinated pyridine derivative lacks the chlorine at position 3 but is similarly used in various chemical syntheses.

-

2-Chloro-5-(trifluoromethyl)pyridine: This analog is employed as a model substrate for regioselective functionalization studies.

-

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: This compound contains a methyl group instead of fluorine at position 2, resulting in different electronic properties and reactivity patterns .

What sets 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine apart from these related compounds is the specific combination of chlorine, fluorine, and trifluoromethyl groups in its structure. This unique arrangement imparts distinctive chemical properties, including high reactivity and stability, making it a versatile building block for synthesizing a wide range of fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine varies depending on the specific application context. In pharmaceutical applications, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

The presence of fluorine atoms enhances binding affinity and selectivity by influencing the electronic properties and conformation of the molecule. Fluorine's high electronegativity creates polarized bonds that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

In chemical reactions, the mechanism typically involves nucleophilic attack at the carbon atoms bearing the halogen substituents. The reactivity pattern is influenced by the electronic effects of the fluorine and trifluoromethyl groups, which withdraw electron density from the pyridine ring, activating it toward nucleophilic substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume